molecular formula C6H8ClFN2 B3030051 (5-Fluoropyridin-2-yl)methanamine dihydrochloride CAS No. 859164-78-6

(5-Fluoropyridin-2-yl)methanamine dihydrochloride

Cat. No. B3030051
CAS RN: 859164-78-6
M. Wt: 162.59
InChI Key: CVIJVVIWIONOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often requires regioselective reactions. In the first paper, an efficient synthesis route for a pyridine derivative is described, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions to achieve the desired substitution and functionalization of the pyridine ring . This information suggests that similar methods could potentially be applied to synthesize (5-Fluoropyridin-2-yl)methanamine dihydrochloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the structure of pyridine derivatives typically includes a six-membered ring with nitrogen as one of the atoms. The presence of a fluorine atom and an amine group in the compound would influence its electronic structure and reactivity .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the reactivity of pyridine derivatives is often influenced by the substituents on the ring. For example, the presence of an electron-withdrawing group such as fluorine can affect the nucleophilic substitution reactions . The amine group could also participate in various chemical reactions, potentially acting as a nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the properties of pyridine derivatives can be inferred to some extent based on their molecular structure. The presence of a fluorine atom would likely increase the acidity of the compound, while the amine group could form salts with acids, such as the dihydrochloride salt mentioned in the compound's name. The solubility, melting point, and stability of the compound would be influenced by these functional groups and the overall molecular structure .

The second paper discusses the cytotoxicity of a fluorinated pyrimidine analog, which is not directly related to the compound but does highlight the biological activity that can be associated with fluorinated organic compounds . This could suggest that this compound may also have biological activity, although this would require further investigation.

Scientific Research Applications

Biased Agonists for Serotonin Receptors

  • 5-HT1A Receptor Agonists : A study described novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists for serotonin 5-HT1A receptors. These compounds, including ones with the (5-fluoropyridin-2-yl)methanamine structure, showed promising pharmacological activity both in vitro and in vivo, indicating potential for treating central nervous system disorders involving serotonergic neurotransmission (Sniecikowska et al., 2019).

Synthesis and Biological Evaluation

  • Synthesis of Azetidine Derivative : A study reported the synthesis of a novel azetidine derivative, including a 5-bromopyridin-2-yl component, similar in structure to (5-fluoropyridin-2-yl)methanamine. This compound displayed acceptable antibacterial and antifungal activities, suggesting its potential in pharmaceutical applications (Rao et al., 2013).

Chemical Synthesis and Structural Analysis

  • Nickel(II) Complexes with Fluorinated Ligands : Another research focused on Nickel(II) complexes derived from fluorinated tripodal ligands, including a (6-fluoropyridin-2-yl)methyl component. These complexes demonstrated catalytic potential in various chemical reactions, highlighting the utility of such fluorinated compounds in catalysis (Kerbib et al., 2020).

Application in Medical Imaging

  • PET Tracers of Serotonin Receptors : Research involving N-(4-[(18)F]-fluoropyridin-2-yl) derivatives focused on developing PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high affinity and selectivity, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Catalysis and Reaction Studies

  • Catalyst-Free Amination : A study on catalyst-free reactions involving 2-fluoropyridine, structurally related to (5-fluoropyridin-2-yl)methanamine, with various amines, revealed new insights into the synthesis of N-(pyridin-2-yl) derivatives, useful in the development of novel compounds (Abel et al., 2015).

Mechanism of Action

The mechanism of action for “(5-Fluoropyridin-2-yl)methanamine dihydrochloride” is not specified in the sources I found. It’s worth noting that the compound is used for research and development purposes , which suggests that its mechanism of action may depend on the specific context of the research.

Safety and Hazards

The compound is classified as potentially harmful and has the GHS07 pictogram . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .

properties

IUPAC Name

(5-fluoropyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJMBICBKJJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859164-78-6
Record name 1-(5-fluoropyridin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
(5-Fluoropyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(5-Fluoropyridin-2-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.